molecular formula C11H11BrN2OS B14780997 5-(3-Bromo-5-ethoxyphenyl)thiazol-2-amine

5-(3-Bromo-5-ethoxyphenyl)thiazol-2-amine

Cat. No.: B14780997
M. Wt: 299.19 g/mol
InChI Key: RBDDAZXQXWWQJA-UHFFFAOYSA-N
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Description

5-(3-Bromo-5-ethoxyphenyl)thiazol-2-amine is a chemical compound with the molecular formula C11H11BrN2OS and a molecular weight of 299.19 g/mol This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a brominated ethoxyphenyl group attached to the thiazole ring

Preparation Methods

The synthesis of 5-(3-Bromo-5-ethoxyphenyl)thiazol-2-amine typically involves the reaction of 3-bromo-5-ethoxyaniline with a thioamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to facilitate the formation of the thiazole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

5-(3-Bromo-5-ethoxyphenyl)thiazol-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones. Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for these reactions.

    Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Scientific Research Applications

5-(3-Bromo-5-ethoxyphenyl)thiazol-2-amine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound is used in the study of biological systems, including enzyme inhibition and protein-ligand interactions. It is also used in the development of new diagnostic tools and assays.

    Medicine: The compound has potential applications in drug discovery and development. It is used in the screening of new drug candidates and the study of their pharmacological properties.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Bromo-5-ethoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

5-(3-Bromo-5-ethoxyphenyl)thiazol-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H11BrN2OS

Molecular Weight

299.19 g/mol

IUPAC Name

5-(3-bromo-5-ethoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C11H11BrN2OS/c1-2-15-9-4-7(3-8(12)5-9)10-6-14-11(13)16-10/h3-6H,2H2,1H3,(H2,13,14)

InChI Key

RBDDAZXQXWWQJA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)C2=CN=C(S2)N)Br

Origin of Product

United States

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